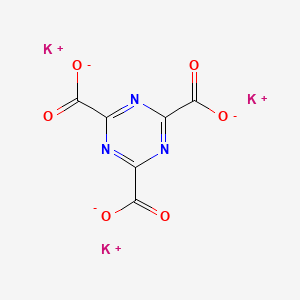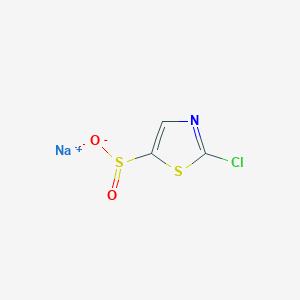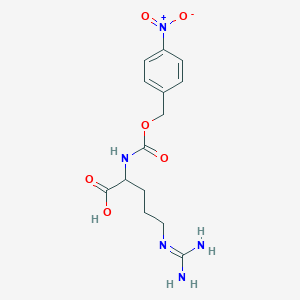
(((4-Nitrobenzyl)oxy)carbonyl)arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-Nitrobenzyl)oxy)carbonyl)arginine is a chemical compound that features a nitrobenzyl group attached to the arginine amino acid through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitrobenzyl)oxy)carbonyl)arginine typically involves the protection of the arginine amino group with a 4-nitrobenzyl carbamate group. This can be achieved through a reaction between arginine and 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(((4-Nitrobenzyl)oxy)carbonyl)arginine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The carbamate group can be cleaved under acidic or basic conditions to release arginine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of (((4-Aminobenzyl)oxy)carbonyl)arginine.
Substitution: Release of free arginine and 4-nitrobenzyl alcohol.
Scientific Research Applications
(((4-Nitrobenzyl)oxy)carbonyl)arginine has several applications in scientific research:
Chemistry: Used as a protecting group for arginine in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (((4-Nitrobenzyl)oxy)carbonyl)arginine involves the cleavage of the carbamate group under specific conditions, releasing arginine. The nitrobenzyl group can also undergo reduction to form an amino group, which can interact with biological targets. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (((4-Nitrobenzyl)oxy)carbonyl)phenylalanine
- (((2-Nitrobenzyl)oxy)carbonyl)arginine
- (((4-Aminobenzyl)oxy)carbonyl)arginine
Uniqueness
(((4-Nitrobenzyl)oxy)carbonyl)arginine is unique due to its specific combination of a nitrobenzyl group and arginine, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in peptide synthesis and drug delivery systems.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFUKMKVGMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
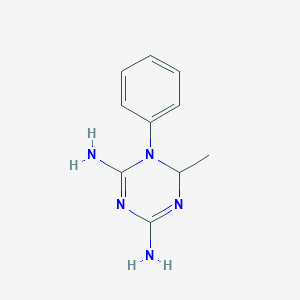
![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
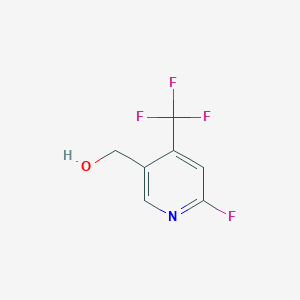
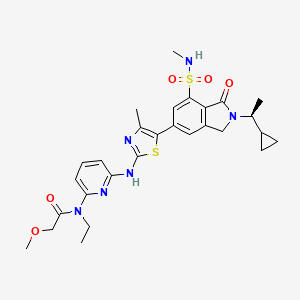
![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
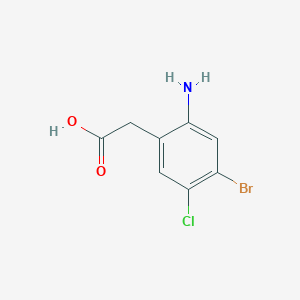

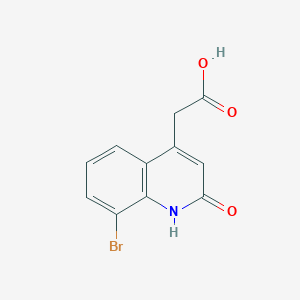
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
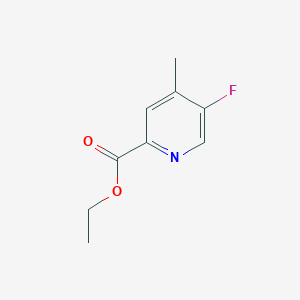
![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)
